N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a dimethylsulfamoyl group and a trifluoromethylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethylsulfamoyl group, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethylsulfamoyl Group: This step may involve sulfonation reactions using dimethylsulfamoyl chloride.
Attachment of Trifluoromethylphenyl Group: This can be done through coupling reactions, such as Suzuki–Miyaura coupling, using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
Uniqueness
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O4S/c1-23(2)29(27,28)24-9-7-12(8-10-24)11-21-15(25)16(26)22-14-6-4-3-5-13(14)17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAUNOWLQLEMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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